molecular formula C22H15N5O2 B3868815 2-[5-(3-nitrophenyl)-3-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole

2-[5-(3-nitrophenyl)-3-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole

Cat. No. B3868815
M. Wt: 381.4 g/mol
InChI Key: XAEUPBHGUNGJAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(3-nitrophenyl)-3-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and biomedical research. This compound is also known as NPB or NPBWR1 and is a potent and selective antagonist of the neuropeptide Y Y1 receptor.

Mechanism of Action

The mechanism of action of NPB involves its binding to the neuropeptide Y Y1 receptor, which is a G protein-coupled receptor. Upon binding, NPB inhibits the activity of the receptor, leading to a decrease in neuropeptide Y signaling. This, in turn, can have various physiological effects, depending on the specific tissue and receptor distribution.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NPB are still being studied. However, it has been shown to have potential applications in the treatment of various diseases such as obesity, diabetes, and cancer. In addition, NPB has been shown to have anxiolytic and antidepressant effects in animal models, indicating its potential use in the treatment of mood disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using NPB in lab experiments is its high affinity and selectivity for the neuropeptide Y Y1 receptor. This allows for precise manipulation of neuropeptide Y signaling pathways, which can be useful in studying various physiological processes. However, one limitation of using NPB is its potential off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving NPB. One potential area of study is the development of more potent and selective neuropeptide Y Y1 receptor antagonists based on the structure of NPB. Another area of research is the investigation of the physiological effects of NPB in various tissues and disease models. Additionally, the use of NPB as a tool in neuroscience research is an area that warrants further exploration.

Scientific Research Applications

The compound NPB has been extensively studied for its potential applications in drug development and biomedical research. It has been shown to have a high affinity and selectivity for the neuropeptide Y Y1 receptor, making it a promising candidate for the treatment of various diseases such as obesity, diabetes, and cancer. NPB has also been studied for its potential use as a tool in neuroscience research, particularly in the study of neuropeptide Y signaling pathways.

properties

IUPAC Name

2-[3-(3-nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N5O2/c28-27(29)16-10-6-9-15(13-16)21-19(20(25-26-21)14-7-2-1-3-8-14)22-23-17-11-4-5-12-18(17)24-22/h1-13H,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEUPBHGUNGJAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NN2)C3=CC(=CC=C3)[N+](=O)[O-])C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(3-nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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